molecular formula C19H19NO4S B2564891 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one CAS No. 899215-16-8

6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

Cat. No. B2564891
M. Wt: 357.42
InChI Key: OBOFBIMJJOHIDY-UHFFFAOYSA-N
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Description

6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as EMQMCM, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMQMCM is a synthetic compound that was first synthesized in the early 2000s, and since then, its chemical properties and biological activities have been studied extensively.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Quinoline derivatives are frequently explored for their synthetic versatility and chemical properties, contributing to the development of new chemical entities. For instance, the cyclization reactions involving sulfonyl compounds have been a subject of study, demonstrating the capacity of these reactions to produce complex heterocyclic structures with potential pharmaceutical relevance (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Such methodologies underscore the importance of sulfonyl and quinoline moieties in constructing novel compounds with desired chemical properties.

Biological Activities

The bioactive potential of quinoline derivatives, particularly their antibacterial, antiviral, and cytotoxic activities, is well-documented. For example, derivatives structurally related to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one have been evaluated for their broad-spectrum antibacterial effects against resistant strains, including MRSA, highlighting their significance in addressing antimicrobial resistance (Hashimoto et al., 2007). This demonstrates the potential of such compounds in contributing to the development of new antibiotics.

Analytical Applications

Quinoline and sulfonyl compounds have also found applications in analytical chemistry, particularly as derivatization agents in chromatography for the sensitive and selective detection of analytes. For instance, certain quinoline derivatives have been employed as fluorescence derivatization reagents for alcohols, showcasing their utility in enhancing detection sensitivity in high-performance liquid chromatography (HPLC) (Yoshida, Moriyama, & Taniguchi, 1992). This indicates the potential of 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in analytical methodologies, possibly serving as a derivatization agent or fluorescence marker.

properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-13-5-10-17-16(11-13)19(21)18(12-20(17)2)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFBIMJJOHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

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